Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, thioxo, and imidazolidinone.
Preparation Methods
The synthesis of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves several steps. The synthetic route typically starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then reacted with formaldehyde in the presence of acid to form an isochromanone . Further reactions involve the introduction of the imidazolidinone and thioxo groups, followed by acetylation and methylation to obtain the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thioxo groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of gastric ulcer formation .
Comparison with Similar Compounds
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride: Known for its significant antiulcer activity.
3,4-Dimethoxyphenylacetic acid: Used as a precursor in the synthesis of various derivatives.
4-(4-Methoxyphenyl)butyric acid: Another compound with a similar methoxyphenyl structure.
Properties
Molecular Formula |
C30H31N3O7S |
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Molecular Weight |
577.6 g/mol |
IUPAC Name |
methyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H31N3O7S/c1-37-23-12-10-22(11-13-23)33-28(35)24(18-27(34)31-21-8-6-20(7-9-21)29(36)40-4)32(30(33)41)16-15-19-5-14-25(38-2)26(17-19)39-3/h5-14,17,24H,15-16,18H2,1-4H3,(H,31,34) |
InChI Key |
MHGSFZMKMUDCMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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